1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a phenylcarbamothioyl group. It is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation.
Introduction of the fluorine atom: The fluorine atom is introduced at the 6th position of the quinoline core using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine ring: The piperazine ring is attached to the quinoline core through nucleophilic substitution reactions using piperazine derivatives.
Substitution with phenylcarbamothioyl group: The phenylcarbamothioyl group is introduced to the piperazine ring through thiourea derivatives under appropriate reaction conditions.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group at the 4th position using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group at the 3rd position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone synthesis and reactivity.
Biology: The compound is used in biological studies to investigate its antibacterial activity against various Gram-positive and Gram-negative bacteria.
Medicine: It is explored for its potential use as an antibiotic in the treatment of bacterial infections.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
The antibacterial activity of 1-ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
Comparison with Similar Compounds
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as:
Norfloxacin: Similar in structure but lacks the phenylcarbamothioyl group, making it less potent against certain bacterial strains.
Ciprofloxacin: Contains a cyclopropyl group at the N-1 position, which enhances its activity against Gram-negative bacteria.
Levofloxacin: A stereoisomer of ofloxacin with a higher potency and broader spectrum of activity.
Properties
Molecular Formula |
C23H23FN4O3S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23FN4O3S/c1-2-26-14-17(22(30)31)21(29)16-12-18(24)20(13-19(16)26)27-8-10-28(11-9-27)23(32)25-15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3,(H,25,32)(H,30,31) |
InChI Key |
KPOSUSCFOQNLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4)F)C(=O)O |
Origin of Product |
United States |
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